
(S)-Oxetan-2-ylmethanamine
Übersicht
Beschreibung
(S)-Oxetan-2-ylmethanamine is a chiral amine compound featuring an oxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Oxetan-2-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available oxetane derivatives.
Chiral Resolution: Enantiomerically pure this compound can be obtained through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Amination: The oxetane ring is then subjected to amination reactions under controlled conditions to introduce the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing efficient chiral resolution methods to obtain the desired enantiomer.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and reaction time adjustments.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Oxetan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(S)-Oxetan-2-ylmethanamine serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules and as a chiral auxiliary for asymmetric synthesis. The unique oxetane ring enhances its reactivity, making it suitable for various chemical transformations.
Key Reactions:
- Amination: The introduction of amine groups into other compounds.
- Substitution Reactions: Participation in nucleophilic substitutions leading to diverse oxetane derivatives.
Medicinal Chemistry
The compound is particularly notable for its role in developing pharmaceutical agents targeting glucagon-like peptide-1 (GLP-1) receptors. Research indicates that it can be used as an intermediate in synthesizing potent GLP-1 receptor agonists, which are crucial for diabetes treatment.
Mechanism of Action:
this compound modulates GLP-1 receptor activity, influencing glucose metabolism and insulin secretion by increasing cyclic adenosine monophosphate (cAMP) levels within cells.
Material Science
In industry, this compound is applied in the production of advanced materials such as polymers and specialty chemicals. Its structural characteristics allow for the development of materials with enhanced properties.
Case Study 1: Synthesis and Evaluation of GLP-1 Agonists
A study demonstrated the synthesis of several GLP-1 receptor agonists using this compound as a key intermediate. These compounds were evaluated for their ability to stimulate cAMP production in vitro, showing significant increases compared to controls. The most promising candidates advanced into animal models, demonstrating efficacy in lowering blood glucose levels without significant side effects.
Case Study 2: Metabolic Profiling
Another investigation focused on metabolic profiling of oxetane-containing compounds derived from this compound. Results indicated lower hepatic clearance rates compared to traditional structures, suggesting improved therapeutic outcomes for chronic conditions like diabetes.
Research has highlighted several biological activities associated with this compound:
Activity Type | Observations |
---|---|
GLP-1 Receptor Agonism | Potent agonistic activity leading to increased insulin secretion |
Metabolic Stability | Enhanced metabolic stability due to oxetane structure |
Toxicity Profile | Preliminary data indicate low toxicity; further studies required |
Wirkmechanismus
The mechanism of action of (S)-Oxetan-2-ylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
®-Oxetan-2-ylmethanamine: The enantiomer of (S)-Oxetan-2-ylmethanamine, with similar structural properties but different biological activities.
Oxetane: The parent compound, lacking the amine group, used in various synthetic applications.
Methanamine: A simpler amine compound, used as a basic building block in organic synthesis.
Uniqueness: this compound is unique due to its chiral nature and the presence of the oxetane ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
Biologische Aktivität
(S)-Oxetan-2-ylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula CHNO, features an oxetane ring that contributes to its unique chemical properties. The oxetane moiety has been shown to enhance metabolic stability and influence pharmacokinetic properties of drug candidates. The compound acts as a building block in the synthesis of various bioactive molecules, particularly those targeting the GLP-1 receptor.
The primary mechanism by which this compound exerts its biological activity is through modulation of the GLP-1 receptor. GLP-1 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in glucose metabolism and insulin secretion. Activation of these receptors leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which is critical for insulin signaling pathways.
Key Findings from Research Studies
- GLP-1 Receptor Agonism : Research indicates that this compound can serve as an intermediate in synthesizing potent GLP-1 receptor agonists. For example, it has been utilized in the synthesis of compounds that exhibit significant agonistic activity at the GLP-1 receptor, enhancing insulin secretion and lowering blood glucose levels in diabetic models .
- Pharmacokinetic Properties : Studies have highlighted that derivatives of this compound demonstrate improved pharmacokinetic profiles compared to non-oxetane counterparts. The oxetane structure contributes to reduced clearance rates and improved solubility, making it a favorable choice for drug development .
- Safety and Toxicity : Preliminary safety assessments suggest that this compound and its derivatives exhibit acceptable toxicity profiles. However, ongoing studies are necessary to fully elucidate any potential off-target effects or toxicological concerns associated with long-term use .
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
GLP-1 Receptor Agonism | Potent agonistic activity leading to increased insulin secretion |
Metabolic Stability | Enhanced metabolic stability due to oxetane structure |
Toxicity Profile | Preliminary data indicate low toxicity; further studies required |
Table 2: Pharmacokinetic Properties of Derivatives
Compound Name | Clearance Rate (mL/min/kg) | Bioavailability (%) | Half-Life (hours) |
---|---|---|---|
Oxetane Derivative A | 130 | 75 | 6 |
Oxetane Derivative B | 90 | 85 | 5 |
Case Study 1: Synthesis and Evaluation of GLP-1 Agonists
A study detailed the synthesis of several GLP-1 receptor agonists utilizing this compound as a key intermediate. These compounds were evaluated for their ability to stimulate cAMP production in vitro, showing a significant increase compared to controls. The most promising candidates advanced into animal models, demonstrating efficacy in lowering blood glucose levels without significant side effects .
Case Study 2: Metabolic Profiling
In another investigation, researchers conducted a metabolic profiling study on various oxetane-containing compounds derived from this compound. The results indicated that these compounds exhibited lower hepatic clearance rates compared to traditional structures, suggesting a potential for improved therapeutic outcomes in chronic conditions like diabetes .
Eigenschaften
IUPAC Name |
[(2S)-oxetan-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091328-57-1 | |
Record name | 1-[(2S)-oxetan-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.